Brevinin-1Ed
Description
Contextual Background of Amphibian Host-Defense Peptides in Biomedical Research
Amphibian skin has long been recognized as a rich reservoir of bioactive compounds, many of which play a crucial role in the innate immune system of these animals. researchgate.netresearchgate.net These secretions form a first line of defense against pathogens and predators. researchgate.net In recent decades, these natural molecules have garnered significant attention from the biomedical research community for their potential therapeutic applications. nih.govoatext.com
Biodiversity of Frog Skin Secretions as Sources for Bioactive Peptides
The skin of frogs is a particularly abundant source of bioactive peptides. e-fas.org This chemical diversity is a product of evolution, providing the animals with a sophisticated defense mechanism. researchgate.netplos.org The secretions can contain a complex mixture of substances, including alkaloids, biogenic amines, and a vast array of peptides. oatext.comfrontiersin.org Among these, antimicrobial peptides (AMPs) are a prominent group. e-fas.orgresearchgate.net The sheer number and variety of these peptides are remarkable, with a single frog species capable of producing numerous distinct AMPs. plos.orgimrpress.com This diversity makes frog skin a valuable resource for the discovery of novel compounds with potential pharmacological applications. oatext.come-fas.org
Overview of Antimicrobial Peptides (AMPs) as Innate Immunity Effectors
Antimicrobial peptides are fundamental components of the innate immune system across a wide range of organisms, from insects to humans. nih.govmdpi.com They provide a rapid and relatively non-specific defense against a broad spectrum of pathogens, including bacteria, fungi, and viruses. nih.govnih.gov AMPs are evolutionarily ancient molecules that act as key effectors in the initial phase of an immune response. nih.govmdpi.com Their primary mechanism of action often involves the disruption of microbial cell membranes, a process to which it is difficult for microbes to develop resistance. researchgate.netnih.gov Beyond their direct antimicrobial actions, many AMPs also possess immunomodulatory functions, influencing the host's own immune cells and responses. nih.govfrontiersin.org
Discovery and Classification of Brevinin-1Ed
Historical Isolation of this compound from Rana esculenta Skin Secretions
This compound is a member of the brevinin family of antimicrobial peptides. The brevinins were first isolated from the skin secretions of the European frog Rana esculenta. medchemexpress.comnih.gov Specifically, a 24-residue peptide belonging to the brevinin-1 (B586460) family, later named this compound, was identified in the skin secretions of Rana esculenta found in Korea. nih.gov This discovery highlighted that variations in the sequences of these peptides can occur not only between different species but also within the same species from different geographical locations. nih.gov The isolation process typically involves stimulating the frog's skin to release the secretions, followed by purification and characterization of the individual peptides. e-fas.org
Phylogenetic Placement within the Brevinin Superfamily and Brevinin-1 Subfamily
The brevinin superfamily of peptides is a large and diverse group of AMPs found in ranid frogs. nih.govresearchgate.net This superfamily is further divided into subfamilies, with brevinin-1 and brevinin-2 (B1175259) being the most prominent. nih.govfrontiersin.org this compound belongs to the brevinin-1 subfamily, which is characterized by peptides of approximately 24 amino acid residues. nih.govnih.gov A defining feature of the brevinin-1 family is the presence of a "Rana box," a C-terminal cyclic domain formed by a disulfide bridge. researchgate.netmdpi.com Phylogenetic analyses of brevinin-1 peptides, including this compound, have helped to elucidate the evolutionary relationships between different frog species and the diversification of these important defense molecules. nih.govresearchgate.net
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
VIPFVASVAAEMMHHVYCAASKRC |
Origin of Product |
United States |
Structural Biology and Biophysical Characterization of Brevinin 1ed
Primary Sequence Determination and Comparative Analysis
Amino Acid Sequence Elucidation of Brevinin-1Ed
This compound is an antimicrobial peptide that was identified in the skin secretions of the frog species Pelophylax saharicus (formerly Rana saharica). researchgate.netuniprot.org The primary structure of this compound consists of a 24-amino-acid sequence. This sequence is characterized by a disulfide bridge formed between two cysteine residues at positions 18 and 24. medchemexpress.com The specific amino acid sequence for this compound is as follows:
FLPLLAGLAANFLPKIFCKITRKC medchemexpress.com
This sequence features a notable distribution of hydrophobic and cationic residues, which is a common characteristic of many antimicrobial peptides and is crucial for their biological activity.
Sequence Homology and Conservation within the Brevinin-1 (B586460) Peptide Family across Species
The Brevinin-1 family of peptides is a large and diverse group of antimicrobial peptides found in the skin secretions of various frog species within the Ranidae family. mdpi.commdpi.com While these peptides share a common structural framework, their amino acid sequences exhibit a significant degree of variability across different species. nih.govfrontiersin.org
A BLASTp search of the Brevinin-1SY peptide, for instance, revealed its closest homology to be with the ranatuerin-4 (B1575993) precursor from Rana catesbeiana. biologists.com Similarly, the precursor of Brevinin-1BW shares similarities with other Brevinin-1 family peptides. mdpi.com The repeated expression of identical Brevinin-1 peptides, such as Brevinin-1GHd in three different frog species, suggests a common evolutionary origin. frontiersin.org
| Peptide | Species | Sequence | Reference |
|---|---|---|---|
| This compound | Pelophylax saharicus | FLPLLAGLAANFLPKIFCKITRKC | medchemexpress.com |
| Brevinin-1 | Rana brevipoda porsa | FLPVLAGIAAKVVPALFCKITKKC | nih.gov |
| Brevinin-1SY | Rana sylvatica | FLPILASLAAKFGPKLFCLVTKKC | biologists.com |
| Brevinin-1OS | Odorrana schmackeri | GLLDSLKGFAATAGKGVLQSLLSTASCKLAKTC | mdpi.com |
| Brevinin-1GHd | Hylarana guentheri | FLGALFKVASKLVPAAICSISKKC | frontiersin.org |
Identification of Invariant Residues and Conserved Motifs (e.g., Ala9, Cys18, Lys23, Cys24)
Despite the sequence variability among Brevinin-1 peptides, several key residues and motifs are highly conserved, indicating their crucial role in the structure and function of these peptides. The most prominent conserved feature is the "Rana box," a disulfide-bridged cyclic heptapeptide (B1575542) at the C-terminus, with the general motif Cys-(Xaa)4-Lys-Cys. mdpi.comresearchgate.net
Within the Brevinin-1 family, four invariant amino acid residues have been identified: Alanine at position 9 (Ala9), Cysteine at position 18 (Cys18), Lysine (B10760008) at position 23 (Lys23), and Cysteine at position 24 (Cys24). mdpi.comnih.govfrontiersin.org Some studies also note the conservation of Proline at position 3 (Pro3). biologists.comresearchgate.net Proline at position 14 (Pro14) is also frequently present and is thought to create a stable kink in the peptide's structure. nih.gov The conservation of these residues across different species underscores their fundamental importance for the structural integrity and biological activity of Brevinin-1 peptides.
Secondary Structure Elucidation and Conformational Dynamics of this compound
Spectroscopic Analysis of Secondary Structural Elements (Circular Dichroism, Nuclear Magnetic Resonance)
The secondary structure of this compound and its analogues has been extensively studied using spectroscopic techniques, primarily Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy. scilit.comresearchgate.net In aqueous solutions, Brevinin-1 peptides, including this compound, typically exist in a disordered or random coil conformation. nih.govscilit.com
CD spectroscopy is a powerful tool for analyzing the secondary structure of peptides in solution. nih.govbbk.ac.uk For Brevinin-1 peptides, CD spectra in aqueous buffer generally show a single negative band characteristic of a random coil. nih.govresearchgate.net However, upon introduction into a membrane-mimetic environment, a significant conformational change is observed. The CD spectra in these environments display the characteristic double minima of an α-helical structure. mdpi.comresearchgate.netresearchgate.net
NMR spectroscopy provides high-resolution structural information. uzh.chamazon.com For this compound, homonuclear NMR studies in a 60% trifluoroethanol (TFE)/water solution have been used to determine its three-dimensional structure. scilit.comresearchgate.net These studies confirmed that this compound adopts a predominantly α-helical structure in this environment. scilit.com The solution structure of this compound shows an amphipathic α-helix spanning residues 3-20, which is stabilized in membrane-mimetic environments. researchgate.net
Conformational Behavior in Aqueous versus Membrane-Mimetic Environments (e.g., Trifluoroethanol, Sodium Dodecyl Sulfate, Dodecylphosphocholine Micelles)
The conformational flexibility of this compound is a key aspect of its biological function. As established by spectroscopic methods, this compound undergoes a significant structural transition when moving from an aqueous environment to a membrane-mimetic one. nih.govscilit.com
Aqueous Solution: In water or aqueous buffers, this compound lacks a well-defined secondary structure and exists predominantly as a random coil. nih.govscilit.com
Trifluoroethanol (TFE): TFE is a solvent known to promote the formation of α-helices. In a TFE/water mixture (e.g., 50-60% TFE), this compound adopts a stable α-helical conformation. mdpi.comnih.govscilit.com This environment mimics the hydrophobic nature of a cell membrane, suggesting that the α-helical structure is the active conformation of the peptide.
Sodium Dodecyl Sulfate (SDS) Micelles: SDS is an anionic surfactant that forms micelles, which serve as a model for the negatively charged membranes of bacteria. wikipedia.orggenome.jp In the presence of SDS micelles, Brevinin-1 peptides exhibit a distinct α-helical structure. nih.govnih.gov The interaction with SDS micelles induces this conformational change, which is believed to be a critical step in the peptide's antimicrobial mechanism. nih.gov
Dodecylphosphocholine (DPC) Micelles: DPC is a zwitterionic surfactant that forms micelles, often used to mimic eukaryotic cell membranes. rcsb.orgcore.ac.uk Similar to SDS, DPC micelles also induce an α-helical conformation in Brevinin-1 peptides, indicating that the peptide can interact with and adopt its active structure in different types of membrane environments. nih.govnih.gov The structure of brevinin-1BYa in DPC micelles was found to be a flexible helix-hinge-helix motif. nih.gov
| Environment | Predominant Conformation | Spectroscopic Evidence | Reference |
|---|---|---|---|
| Aqueous Solution | Random Coil | CD Spectroscopy | nih.govscilit.com |
| Trifluoroethanol (TFE) | α-Helix | CD and NMR Spectroscopy | mdpi.comnih.govscilit.com |
| Sodium Dodecyl Sulfate (SDS) Micelles | α-Helix | CD and NMR Spectroscopy | nih.govnih.gov |
| Dodecylphosphocholine (DPC) Micelles | α-Helix | NMR Spectroscopy | nih.govnih.gov |
Characterization of Amphipathic α-Helical Propensity of this compound
The structure of this compound in solution is characterized by a significant propensity to form an amphipathic α-helix, a common feature among many antimicrobial peptides that is crucial for their interaction with cell membranes. researchgate.netimrpress.com In membrane-mimetic environments, such as in the presence of sodium dodecyl sulphate (SDS) micelles, this compound exhibits a well-defined α-helical conformation that spans residues 3 through 20. researchgate.net This amphipathic nature means the helix has a distinct spatial segregation of hydrophobic and hydrophilic amino acid residues. wou.edu One face of the helix presents nonpolar, hydrophobic side chains, while the opposite face displays polar and charged, hydrophilic side chains.
This arrangement is critical for the peptide's ability to interact with and disrupt the lipid bilayers of microbial membranes. The hydrophobic face facilitates insertion into the nonpolar lipid core of the membrane, while the hydrophilic face can interact with the polar head groups of the lipids and the aqueous environment. wou.edu However, a notable feature of this compound is the presence of an anionic amino acid residue located in the middle of the hydrophilic face. This unusual characteristic is suggested to be a primary reason for the peptide's limited biological activity compared to other members of the brevinin family. researchgate.net The propensity to form this secondary structure is a key determinant of its function, as the α-helical content can be directly correlated with its antimicrobial and hemolytic activities. nih.gov
Tertiary Structure Determination and Key Structural Features of this compound
Three-Dimensional Structure Elucidation (NMR Spectroscopy, Molecular Modeling)
The tertiary structure of this compound in a membrane-mimicking environment has been successfully elucidated primarily through nuclear magnetic resonance (NMR) spectroscopy. researchgate.netwikipedia.org NMR spectroscopy allows for the determination of protein and peptide structures in solution, providing detailed information about atomic-level architecture and dynamics. wikipedia.orgbitesizebio.com For this compound, techniques like 2D ¹H-¹⁵N HSQC are used to obtain a map of the peptide's backbone, revealing that in an aqueous solution, the peptide is largely unstructured. bitesizebio.com However, in the presence of membrane mimetics like SDS micelles, the peptide folds into its characteristic conformation. researchgate.net
The solution structure determined by NMR confirms that this compound's conformation is in good agreement with that of other brevinin-1-like peptides. researchgate.net This structure consists of an N-terminal amphipathic α-helix connected to a C-terminal cyclic domain. Molecular modeling and molecular dynamics simulations complement the NMR data, offering insights into the peptide's interaction with model bacterial and mammalian membranes and highlighting the roles of specific amino acid residues in its activity and selectivity. researchgate.net
Identification and Functional Significance of the "Rana box" C-Terminal Disulfide-Bridged Cyclic Heptapeptide
A defining feature of the brevinin-1 family, including this compound, is the presence of a C-terminal cyclic heptapeptide motif known as the "Rana box". researchgate.netresearchgate.net This structure is formed by a disulfide bond between two cysteine residues, creating a loop of seven amino acids. researchgate.netmdpi.com
The functional role of the Rana box is a subject of ongoing research, and its importance appears to vary among different peptide families. mdpi.com In the brevinin-1 family, the Rana box is considered crucial for maintaining the peptide's structural integrity and, consequently, its antimicrobial activity. researchgate.net For instance, the deletion of the Rana box from a related peptide, brevinin-1OS, resulted in a complete loss of its antimicrobial effects at the concentrations tested. researchgate.net The disulfide bridge helps to stabilize the amphipathic α-helical structure in a membrane-mimetic environment. nih.gov This stabilization is thought to be essential for the peptide's lytic activity. In contrast, for peptides in the brevinin-2 (B1175259) family, the removal of the Rana box has been shown to have little negative impact and can even enhance antimicrobial activity in some cases. mdpi.com
Analysis of Helix-Hinge-Helix Motif and Proline-Induced Kinks in this compound Analogs
The primary sequence of many brevinin peptides, such as the related Brevinin-1E, contains a proline residue positioned in the middle of the peptide. nih.gov The presence of proline or glycine (B1666218) within an α-helix is known to induce a bend or "kink," creating a flexible hinge. elifesciences.orgresearchgate.net This results in a helix-hinge-helix structural motif that is biologically significant for the activity of many antimicrobial peptides. elifesciences.org
Data Tables
Table 1: Structural Features of this compound
| Feature | Description | Residue Range | Reference |
|---|---|---|---|
| Amphipathic α-Helix | A helical secondary structure with segregated hydrophobic and hydrophilic faces. | 3-20 | researchgate.net |
| "Rana box" | A C-terminal cyclic heptapeptide formed by a disulfide bridge. | C-terminus | researchgate.netresearchgate.net |
| Proline Hinge | A kink in the helical structure induced by a proline residue, observed in related brevinins. | Mid-sequence | nih.govelifesciences.org |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Alanine |
| Arginine |
| Brevinin-1E |
| This compound |
| Brevinin-1OS |
| Brevinin-2GUb |
| Cysteine |
| Esculentin-1c |
| Glycine |
| Lysine |
| Proline |
Structure Activity Relationship Sar Studies of Brevinin 1ed
Investigating the Influence of Amino Acid Substitutions and Modifications on Brevinin-1Ed Activity
The modification of amino acid sequences is a fundamental strategy to probe the structure-function relationships of antimicrobial peptides and to enhance their therapeutic properties. nih.gov
Rational Design of this compound Analogs for Functional Modulation
Helical wheel projections are a crucial tool in this design process, helping to visualize the distribution of hydrophobic and hydrophilic residues and to predict the effect of substitutions on the peptide's amphipathic character. frontiersin.org By creating analogs with targeted substitutions, researchers can fine-tune the balance between antimicrobial potency and undesirable effects like toxicity to host cells. frontiersin.orgnih.gov For example, based on structural predictions, four analogs of brevinin-1pl were synthesized with specific substitutions of arginine, histidine, and lysine (B10760008) to systematically evaluate the functional outcomes. frontiersin.org
Impact of Cationic Segment Translocation on Bioactivity Profile and Selectivity
The position of the cationic, positively charged segment within the peptide sequence is critical to its biological activity. In a study on Brevinin-1E, a closely related peptide, the cationic C-terminal segment (CKITRKC) was moved to a central position in the peptide sequence. nih.gov The resulting analog (FLPLLAGLCKITRKCAANFLPKIF) displayed antibacterial activity comparable to the original peptide but with significantly lower hemolytic activity (the ability to lyse red blood cells). nih.gov The linear version of this analog showed no hemolytic activity at all. nih.gov
This suggests that a central cluster of cationic amino acids, flanked by hydrophobic regions, promotes preferential activity against bacterial membranes over host cells. nih.gov The improved selectivity is attributed to the altered affinity of the peptide for the anionic lipids found in bacterial membranes versus the zwitterionic lipids characteristic of mammalian cells. nih.gov This principle of repositioning the cationic domain could be applied to this compound to potentially enhance its selectivity and create a more favorable therapeutic profile.
Effects of Arginine, Lysine, and Histidine Substitutions on Antimicrobial and Anticancer Efficacy
The identity and placement of cationic residues significantly influence the efficacy and selectivity of brevinin peptides. nih.govfrontiersin.org Studies on the brevinin-1pl peptide, which has five native lysine residues, have demonstrated the distinct effects of substituting them with other basic amino acids like arginine and histidine. frontiersin.orgnih.gov
Arginine Substitutions: Replacing lysine residues with arginine (analogs brevinin-1pl-2R and brevinin-1pl-5R) led to enhanced activity against Gram-positive bacteria but a decrease in efficacy against Gram-negative strains. nih.govfrontiersin.org This suggests that arginine's guanidinium (B1211019) group is more effective in penetrating the cell walls of Gram-positive organisms. nih.gov However, these substitutions also increased hemolytic activity, indicating a loss of selectivity. nih.govfrontiersin.org The arginine-containing analogs also showed potent inhibitory effects against H838 and MCF-7 cancer cell lines. nih.govfrontiersin.org
Histidine Substitutions: Replacing three lysine residues with histidine (brevinin-1pl-3H) resulted in diminished activity against Gram-negative bacteria. nih.govfrontiersin.org However, this analog showed significantly reduced hemolytic activity despite an increase in hydrophobicity, leading to improved selectivity. nih.govfrontiersin.org This peptide also demonstrated potent antifungal activity and was effective against cancer cell lines while showing low toxicity to normal human cells. nih.govfrontiersin.orgnih.gov
These findings demonstrate that strategic substitutions can be used to balance the antimicrobial and anticancer efficacy of brevinin peptides while minimizing cytotoxicity. nih.govfrontiersin.org
Table 1: Effects of Amino Acid Substitutions on Brevinin-1pl Analogs
| Peptide Analog | Substitution Details | Effect on Gram-Positive Bacteria | Effect on Gram-Negative Bacteria | Hemolytic Activity |
|---|---|---|---|---|
| Brevinin-1pl-2R | Lys22, Lys23 -> Arg | Enhanced Activity | Reduced Efficacy | Enhanced |
| Brevinin-1pl-5R | All 5 Lys -> Arg | Slightly Enhanced Activity | Significantly Reduced Efficacy | Enhanced |
| Brevinin-1pl-6K | Ile4 -> Lys | Decreased Activity | Not specified | Reduced |
| Brevinin-1pl-3H | Lys11, Lys14, Lys15 -> His | Not specified | Diminished Activity | Reduced |
Role of D-Amino Acid Incorporations in Enhancing Proteolytic Resistance and Modulating Activity
A significant hurdle for the therapeutic use of peptides is their susceptibility to degradation by proteases in the body. nih.govfrontiersin.org One effective strategy to overcome this is the substitution of naturally occurring L-amino acids with their D-enantiomers. nih.govmdpi.com This modification can enhance resistance to proteolysis without dramatically altering the peptide's original function. nih.govbiopharmaspec.com
In studies on a brevinin-1 (B586460) peptide (B1LTe), systematic replacement of leucine (B10760876) and lysine residues with their D-isomers was performed. nih.gov The resulting analog, 5R, which incorporated D-amino acid substitutions, demonstrated the highest selectivity and effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), including its biofilms. nih.gov The introduction of D-amino acids can also be favorable for controlling hemolytic activity. nih.gov The peptide bonds formed by D-amino acids are more resistant to protease cleavage, which can increase the peptide's half-life and bioavailability. frontiersin.org Research shows that peptides with D-amino acids at both the N- and C-termini are almost completely resistant to degradation in serum.
Analysis of Hydrophobicity and Charge Distribution in this compound Efficacy
The balance between hydrophobicity (the tendency to repel water) and the distribution of positive charges is a critical factor governing the potency and selectivity of cationic antimicrobial peptides. xula.edunih.gov
Correlation between Amphipathic Properties and Biological Potency of this compound Analogs
The biological potency of brevinin peptides is strongly correlated with their amphipathic structure—an alpha-helical conformation with distinct hydrophobic and hydrophilic faces. nih.govnih.govresearchgate.net This amphipathicity allows the peptides to interact with and disrupt the lipid bilayers of microbial cell membranes. nih.gov
The weak bioactivity of this compound itself has been linked to the presence of an anionic (negatively charged) amino acid on its hydrophilic face, which disrupts the ideal cationic nature required for strong interaction with negatively charged bacterial membranes. nih.govresearchgate.netresearchgate.net Therefore, the most decisive factor for activity and selectivity is not just amphipathicity itself, but the "intramolecular amphipathic cooperativity," where the arrangement of residues promotes a balance of hydrophobic and hydrophilic interactions with the target membrane. researchgate.net Strategic amino acid substitutions that modify a peptide's charge and hydrophobicity can enhance antimicrobial activity without necessarily increasing hemolytic effects. nih.gov For instance, the brevinin-1pl-3H analog showed reduced hemolytic activity even with high hydrophobicity, indicating that deleting specific charges can be an effective way to improve selectivity. nih.govfrontiersin.org
Optimization of Hydrophobic/Hydrophilic Balance for Enhanced Selectivity
The balance between hydrophobicity and hydrophilicity is a critical determinant of the biological activity and selectivity of antimicrobial peptides (AMPs) like this compound. This equilibrium influences the peptide's ability to interact with and disrupt microbial membranes while minimizing damage to host cells, such as red blood cells (hemolysis).
Optimizing this balance is a key strategy in designing synthetic analogs of natural AMPs with improved therapeutic potential. researchgate.net Generally, increasing the net positive charge of a peptide enhances its antimicrobial activity; however, excessively high net charges can also lead to increased hemolytic activity. researchgate.net The amino acid composition is a significant factor that affects both the hydrophobicity and helicity of the peptides, which in turn influences their biological functions. researchgate.net
Research on brevinin-1 peptides has shown that their high hydrophobicity is often associated with strong hemolytic activity. nih.gov Therefore, modifications are often aimed at modulating this property. For instance, in the design of analogs of brevinin-1OS, a novel brevinin-1 peptide, researchers have focused on altering key factors including conformation, net charge, and amphipathicity to create shorter AMPs with better therapeutic efficacy. researchgate.net These studies underscore the necessity of achieving a balance between positive charge, the degree of α-helicity, and hydrophobicity to maintain antimicrobial activity while ensuring cell selectivity. researchgate.net
The following table illustrates how modifications to the hydrophobic/hydrophilic balance in brevinin analogs can affect their biological activity.
| Peptide | Modification | Impact on Hydrophobic/Hydrophilic Balance | Effect on Antimicrobial Activity | Effect on Hemolytic Activity |
| Brevinin-1E amide (truncated) | Deletion of three N-terminal amino acids | Reduced hydrophobicity | Not greatly affected | Dramatically reduced |
| Brevinin-1E amide (linearized) | Elimination of disulfide bridge | Decreased hydrophobicity | Not greatly affected | Not greatly affected |
| Truncated brevinin-1E amides (linearized) | Elimination of disulfide bridge | Decreased hydrophobicity | Not decreased | Decreased |
This table is based on data from a study on brevinin 1E amide and its analogs. nih.gov
Dissecting the Functional Role of Key Structural Motifs in this compound
This compound, like other members of the brevinin family, possesses distinct structural motifs that are crucial for its biological function. nih.gov These include the "Rana box" cyclic structure at the C-terminus and the N-terminal and C-terminal regions, which collectively contribute to its antimicrobial and hemolytic properties.
Functional Significance of the "Rana box" Cyclic Structure
The "Rana box" is a characteristic feature of many antimicrobial peptides isolated from ranid frogs. core.ac.uk It consists of a C-terminal heptapeptide (B1575542) loop formed by a disulfide bridge between two cysteine residues. core.ac.ukresearchgate.net This cyclic structure is not merely a passive component but plays a significant role in the peptide's bioactivity.
The following table summarizes the key features and functions of the Rana box.
| Feature | Description | Functional Implication |
| Structure | C-terminal cyclic heptapeptide with a disulfide bond. core.ac.uk | Provides structural stability to the C-terminal end. |
| Amphipathicity | Forms an amphipathic loop. nih.gov | Facilitates interaction with and insertion into cell membranes. |
| Hydrophobicity | Increases the overall hydrophobicity of the peptide. nih.gov | Contributes to the peptide's ability to disrupt lipid bilayers. |
| Conformation | Helps to induce an α-helical structure in membrane-mimetic environments. nih.gov | An α-helical conformation is often required for antimicrobial activity. |
Contribution of N-Terminal and C-Terminal Regions to this compound Bioactivity
Both the N-terminal and C-terminal regions of this compound are integral to its biological activity, with each domain making distinct contributions. nih.gov The N-terminus of a protein is the start of the polypeptide chain, while the C-terminus is the end. creative-proteomics.com
The N-terminal region of brevinin peptides is typically hydrophobic. nih.gov Studies involving the truncation of this region have provided insights into its role. For example, the deletion of three amino acids from the N-terminus of brevinin 1E amide did not have a major impact on its antimicrobial activity but significantly reduced its hemolytic activity. nih.gov This indicates that the N-terminal hydrophobic domain is a key determinant of the peptide's toxicity to host cells. While the N-terminal region contributes to the α-helical structure and hydrophobicity, these features are not absolutely essential for antimicrobial activity. nih.gov
The following table outlines the distinct roles of the N-terminal and C-terminal regions of Brevinin-1E.
| Peptide Region | Key Characteristics | Contribution to Bioactivity |
| N-Terminal Region | Hydrophobic domain. nih.gov | - Major contributor to hemolytic activity. nih.gov - Contributes to α-helical structure and overall hydrophobicity. nih.gov - Not essential for antimicrobial activity. nih.gov |
| C-Terminal Region (including Rana Box) | Contains the "Rana box" cyclic structure. nih.gov | - Crucial for membrane targeting. nih.gov - Contributes to the peptide's amphipathicity and hydrophobicity. nih.gov - Helps induce an α-helical conformation. nih.gov |
Mechanistic Investigations of Brevinin 1ed S Biological Actions
Exploration of Intracellular Targets and Cellular Signaling Pathways of Brevinin-1Ed
While membrane disruption is a key feature of brevinin peptides, evidence suggests that their biological activity is not always limited to this mechanism. Some peptides may translocate across the membrane without causing complete lysis and interact with intracellular components.
Research into the broader family of brevinin peptides suggests that their mechanisms of action can be multifaceted and may not rely solely on membrane permeabilization. nih.gov Some studies indicate that certain antimicrobial peptides can penetrate the cell membrane and interfere with intracellular processes. researchgate.net These intracellular targets can include nucleic acids (DNA and RNA), enzymes involved in essential metabolic pathways, or protein synthesis machinery. libretexts.org
Impact on Bacterial Cellular Processes (e.g., ATP Levels, Proton Motive Force)
The antimicrobial action of this compound and its analogs involves significant disruption of fundamental bacterial cellular processes, primarily targeting the integrity and function of the cell membrane. This disruption leads to a cascade of events that ultimately prove lethal to the bacterium. Key among these are the alterations in intracellular adenosine (B11128) triphosphate (ATP) levels and the dissipation of the proton motive force (PMF).
Studies on brevinin-1 (B586460) peptides have demonstrated their ability to interfere with bacterial energy metabolism. For instance, investigations into the effects of brevinin-1 analogs on bacteria have included the measurement of intracellular ATP levels. nih.gov ATP, the primary energy currency of the cell, is crucial for numerous metabolic activities. nih.gov The disruption of the cell membrane by these peptides can lead to the leakage of cellular contents, including ATP, and can also inhibit ATP synthesis by disrupting the electrochemical gradients necessary for its production. nih.govnih.gov Most bacterial cells maintain a carefully regulated intracellular ATP concentration of approximately 2x10⁻¹⁸ mol per cell. cosmobio.co.jp A drastic decrease in these levels is a strong indicator of metabolic collapse and impending cell death. nih.gov
The proton motive force (PMF) is an electrochemical gradient of protons across the bacterial membrane, which is essential for ATP synthesis, active transport, and flagellar motility. nih.govresearchgate.net The PMF is composed of two components: the electrical potential (ΔΨ) and the transmembrane proton gradient (ΔpH). researchgate.net The integrity of the cell membrane is paramount for maintaining this force. nih.gov Brevinin peptides, through their membrane-disrupting activities, are thought to dissipate the PMF. researchgate.net This dissipation would halt ATP production via oxidative phosphorylation and disrupt other essential, PMF-dependent cellular functions, leading to bacterial death. researchgate.netnih.gov While direct studies on this compound's effect on PMF are not extensively detailed, the known membrane-targeting mechanism of the brevinin family strongly suggests this is a primary mode of its antibacterial action. nih.govnih.gov
Modulation of Host Immune Signaling Pathways (e.g., MAPK Pathway) by this compound
Beyond its direct antimicrobial activities, evidence suggests that Brevinin-1 peptides can modulate host immune responses, a crucial aspect of clearing infections. The mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to a wide array of stimuli, including stress and pathogens, and plays a critical role in regulating the production of inflammatory mediators. frontiersin.orgresearchgate.net
Research on a related brevinin-1 peptide, Brevinin-1GHd, has shown that it can suppress the release of pro-inflammatory molecules such as tumor necrosis factor-alpha (TNF-α), nitric oxide (NO), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophage-like cells. nih.gov This anti-inflammatory effect was attributed to the inactivation of the MAPK signaling pathway. nih.gov Specifically, the peptide was found to reduce the phosphorylation of key MAPK proteins, including JNK, ERK, and p38. nih.gov The activation of these proteins is a critical step in the signaling cascade that leads to the production of inflammatory cytokines. researchgate.net
The ability of Brevinin-1 peptides to bind to LPS, a major component of the outer membrane of Gram-negative bacteria and a potent trigger of inflammatory responses, is a key part of this immunomodulatory function. nih.gov By neutralizing LPS, these peptides can prevent the activation of host immune cells and the subsequent inflammatory cascade. nih.gov While these findings are for a related peptide, they provide a strong indication that this compound may also possess similar immunomodulatory capabilities, acting on the MAPK pathway to control inflammation. This dual action of direct microbial killing and immune modulation makes these peptides promising candidates for therapeutic development. nih.govmednexus.org
Interactive Data Table: Effect of Brevinin-1GHd on MAPK Signaling Pathway
| Treatment Group | p-JNK/JNK Ratio Reduction (%) | p-ERK/ERK Ratio Reduction (%) | p-p38/p38 Ratio Reduction (%) |
| 4 µM Brevinin-1GHd | ~27.68 | ~36.80 | ~51.29 |
This table illustrates the percentage reduction in the phosphorylation of key proteins in the MAPK signaling pathway in LPS-stimulated RAW 264.7 cells after treatment with 4 µM Brevinin-1GHd, as reported in a study on a related peptide. nih.gov
Investigations into Lysosomal Damage and Cathepsin Leakage (for related Brevinins)
The mechanism of action for some members of the brevinin family extends to inducing cell death in eukaryotic cells, including cancer cells, through pathways involving lysosomal damage. nih.govnih.gov Lysosomes are cellular organelles that contain a variety of hydrolytic enzymes, including cathepsins, which are responsible for the degradation of cellular waste and pathogens. frontiersin.orgresearchgate.net
Studies on Brevinin-2R, a related peptide, have revealed its ability to interact with the lysosomal compartment of cells. nih.govnih.gov This interaction leads to lysosomal membrane permeabilization (LMP), causing the lysosomes to swell and leak their contents, including cathepsins, into the cytosol. nih.govbiorxiv.org The release of these proteases into the cytoplasm can trigger a cascade of events leading to cell death, which can occur independently of the classical apoptosis pathway. nih.govnih.gov
Specifically, research has shown that treatment with Brevinin-2R results in the translocation of Cathepsin B from the lysosome to the cytosol. nih.gov This leakage is a critical step in the cell death process initiated by the peptide. nih.gov Furthermore, the cytotoxic effects of Brevinin-2R could be inhibited by substances that block the lysosomal proton pump or inhibit the activity of Cathepsin B and L, further confirming the involvement of the lysosomal pathway in its mechanism of action. nih.gov While these investigations were conducted on Brevinin-2R, they provide a plausible model for how other brevinins, potentially including this compound, might exert cytotoxic effects on target cells through the disruption of lysosomal integrity. nih.gov
Diverse Biological Activities of Brevinin 1ed and Its Analogs in Research
Research on the Antimicrobial Spectrum and Potency of Brevinin-1Ed
Brevinin peptides, including this compound, are known for their broad-spectrum antimicrobial activity, targeting a wide array of microorganisms. mdpi.comnih.gov Their mechanism of action is often attributed to their ability to interact with and disrupt the microbial cell membrane. researchgate.netnih.gov
Efficacy against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Methicillin-Resistant Staphylococcus aureus (MRSA), Enterococcus faecalis)
Research has consistently demonstrated the potent efficacy of this compound and its analogs against various Gram-positive bacteria. nih.govresearchgate.net Many brevinin-1 (B586460) peptides show strong activity against these strains, often with minimum inhibitory concentrations (MICs) in the low micromolar range. nih.gov
One study reported that the novel peptide Brevinin-1BW exhibited effective inhibitory effects on Gram-positive bacteria, with a MIC of 3.125 μg/mL against Enterococcus faecalis and 6.25 μg/mL against both Staphylococcus aureus and multidrug-resistant S. aureus. mdpi.com Another peptide, Brevinin-1GHd, was found to be potent against S. aureus and MRSA with MICs of 2 and 4 µM, respectively. nih.gov
The development of analogs has been a key area of research to enhance antimicrobial activity. For instance, substitutions with arginine in a brevinin-1pl analog enhanced its activity against Gram-positive bacteria. frontiersin.orgnih.gov Conversely, a lysine (B10760008) substitution in the same peptide decreased its activity against these bacteria due to reduced hydrophobicity. frontiersin.orgnih.govfrontiersin.org
A novel brevinin peptide, B1AW, isolated from the Wuyi torrent frog, displayed antibacterial activity against S. aureus, MRSA, and E. faecalis. researchgate.net The introduction of a lysine residue in an analog, B1AW-K, resulted in an AMP with enhanced broad-spectrum antibacterial activity. researchgate.net
Furthermore, research on Brevinin-1OS and its analogs revealed significant activity against Gram-positive bacteria. mdpi.com Analogs OSd, OSe, and OSf were particularly effective and demonstrated the ability to disrupt Enterococcus faecalis biofilms. mdpi.com
Table 1: Efficacy of this compound and Analogs against Gram-Positive Bacteria
| Peptide/Analog | Bacterial Strain | MIC (μM) | Reference |
|---|---|---|---|
| Brevinin-1GHd | Staphylococcus aureus | 2 | nih.gov |
| Brevinin-1GHd | MRSA | 4 | nih.gov |
| Brevinin-1pl-5R | Enterococcus faecium | 2 | frontiersin.orgnih.govfrontiersin.org |
| Brevinin-1pl-3H | MRSA | 4 | frontiersin.orgnih.govfrontiersin.org |
| Brevinin-1BW | Enterococcus faecalis | 3.125 µg/mL | mdpi.com |
| Brevinin-1BW | Staphylococcus aureus | 6.25 µg/mL | mdpi.com |
| Brevinin-1BW | MRSA | 6.25 µg/mL | mdpi.com |
Efficacy against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Pseudomonas aeruginosa, Acinetobacter baumannii)
Brevinin-1 peptides generally exhibit activity against Gram-negative bacteria, although sometimes to a lesser extent than against Gram-positive strains. mdpi.comnih.gov The outer membrane of Gram-negative bacteria, rich in lipopolysaccharides, presents a significant barrier that can reduce the efficacy of some AMPs. frontiersin.org
Brevinin-1GHd, for example, was less potent against E. coli and P. aeruginosa, with MICs of 8 and 32 µM, respectively. nih.gov Similarly, Brevinin-1BW showed weaker inhibitory effects on Gram-negative bacteria, with a MIC of ≥100 μg/mL. researchgate.netmdpi.com
However, modifications to the peptide structure can influence their activity. An analog of brevinin-1pl, brevinin-1pl-2R, showed comparable antimicrobial activity to the parent peptide but had a decreased minimum bactericidal concentration (MBC) against P. aeruginosa, from 16 to 8 μM. frontiersin.orgnih.govfrontiersin.org In contrast, other substitutions in brevinin-1pl, such as with arginine (brevinin-1pl-5R) and histidine (brevinin-1pl-3H), led to reduced activity against Gram-negative bacteria. frontiersin.orgnih.govfrontiersin.org
Table 2: Efficacy of this compound and Analogs against Gram-Negative Bacteria
| Peptide/Analog | Bacterial Strain | MIC (μM) | Reference |
|---|---|---|---|
| Brevinin-1GHd | Escherichia coli | 8 | nih.gov |
| Brevinin-1GHd | Pseudomonas aeruginosa | 32 | nih.gov |
| Brevinin-1pl-2R | Pseudomonas aeruginosa | 8 (MBC) | frontiersin.orgnih.govfrontiersin.org |
| Brevinin-1BW | Gram-negative bacteria | ≥100 µg/mL | researchgate.netmdpi.com |
Antifungal Activity Research (e.g., Candida albicans)
In addition to their antibacterial properties, many brevinin-1 peptides have been found to possess antifungal activity. mdpi.comnih.gov Brevinin-1GHd, for instance, was active against the yeast Candida albicans with a MIC of 4 µM. nih.gov
Brevinin-1OS and some of its analogs also demonstrated significant activity against C. albicans. mdpi.com However, not all analogs are effective; the analog OSa showed no antimicrobial activity against the tested microorganisms, including C. albicans. mdpi.com Another study on a brevinin-1pl analog, brevinin-1pl-3H, which involved the introduction of three histidine residues, exhibited antifungal activity at a concentration of 64 μM. frontiersin.orgnih.govfrontiersin.org
Table 3: Antifungal Activity of this compound and Analogs
| Peptide/Analog | Fungal Strain | MIC (μM) | Reference |
|---|---|---|---|
| Brevinin-1GHd | Candida albicans | 4 | nih.gov |
| Brevinin-1pl-3H | Candida albicans | 64 | frontiersin.orgnih.govfrontiersin.org |
| Brevinin-1OS | Candida albicans | - | mdpi.com |
Research into Antiviral Effects (e.g., Herpes Simplex Virus Type 1 and 2)
Research into the antiviral properties of the brevinin superfamily is also emerging. One study found that a linearized derivative of Brevinin-1, through carboxamidomethylation, showed antiviral activity against Herpes Simplex Virus Type 1 (HSV-1) and Herpes Simplex Virus Type 2 (HSV-2). nih.gov Specifically, it provided 35.0 ± 2.8% protection against HSV-1 and 71.6 ± 1.8% protection against HSV-2, with an ID₅₀ of 75 mg/ml for the latter. nih.gov The development of drug-resistant strains of HSV has spurred the search for novel antiviral agents, with antimicrobial peptides like temporins, another class of amphibian peptides, also showing promise. frontiersin.org
Research on the Anti-Biofilm Activity of this compound
Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. researchgate.netnih.gov The ability of AMPs to inhibit and eradicate biofilms is a critical area of investigation.
Inhibition of Biofilm Formation and Eradication Strategies
Brevinin-1 peptides and their analogs have demonstrated significant potential in combating biofilms. nih.gov Brevinin-1GHd was found to inhibit the formation of S. aureus and MRSA biofilms at concentrations of 2 and 4 µM, respectively. nih.gov It was also capable of eradicating established biofilms at concentrations of 2 and 16 µM. nih.gov
Similarly, Brevinin-1BW possesses strong biofilm inhibitory and eradication activities. researchgate.netmdpi.com At concentrations ranging from 0.5 to 2 times its MIC, it inhibited S. aureus biofilm formation by 35.76% to 83.67%. mdpi.com It also demonstrated a clearance rate of mature biofilms from 50.02% to 60.99%. mdpi.com
Research on Brevinin-1OS and its analogs (OSd, OSe, and OSf) showed they were able to inhibit the formation of biofilms of selected strains and eradicate mature biofilms of S. aureus and MRSA. mdpi.com Notably, these analogs could also disrupt E. faecalis biofilms. mdpi.com The study highlighted that while these peptides exhibited good anti-biofilm activity, their efficacy could differ between planktonic cells and those within a biofilm, a phenomenon attributed to the different phenotypes expressed by biofilm-grown bacteria. mdpi.com
Table 4: Anti-Biofilm Activity of this compound and Analogs
| Peptide/Analog | Activity | Bacterial Strain | Concentration (μM) | Reference |
|---|---|---|---|---|
| Brevinin-1GHd | Inhibition | S. aureus | 2 | nih.gov |
| Brevinin-1GHd | Inhibition | MRSA | 4 | nih.gov |
| Brevinin-1GHd | Eradication | S. aureus | 2 | nih.gov |
| Brevinin-1GHd | Eradication | MRSA | 16 | nih.gov |
| Brevinin-1BW | Inhibition | S. aureus | 0.5-2x MIC | mdpi.com |
| Brevinin-1BW | Eradication | S. aureus | 0.5-2x MIC | mdpi.com |
| Brevinin-1OS & Analogs | Inhibition/Eradication | S. aureus, MRSA | - | mdpi.com |
| Brevinin-1OS Analogs | Disruption | E. faecalis | - | mdpi.com |
Methodologies for Biofilm Susceptibility Testing (e.g., Minimum Biofilm Inhibitory Concentration, Minimum Biofilm Eradication Concentration)
Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which renders them notoriously resistant to conventional antibiotics. ijcmas.com Evaluating the efficacy of new antimicrobial agents like this compound against these structures requires specialized methodologies that go beyond traditional susceptibility tests for planktonic (free-floating) bacteria. nih.gov Key parameters used in this research are the Minimum Biofilm Inhibitory Concentration (MBIC) and the Minimum Biofilm Eradication Concentration (MBEC). nih.govors.org
The Minimum Biofilm Inhibitory Concentration (MBIC) is defined as the lowest concentration of an antimicrobial agent required to inhibit the initial formation of a biofilm. ijcmas.comcreative-biolabs.com This metric is crucial for assessing a compound's ability to prevent colonization and biofilm development on surfaces. The Minimum Biofilm Eradication Concentration (MBEC) , in contrast, measures the lowest concentration of an agent needed to kill the microorganisms within a pre-established, mature biofilm. ors.orgcreative-biolabs.comnih.gov MBEC values are typically much higher than MBIC and the Minimum Inhibitory Concentration (MIC) for planktonic cells, highlighting the protective nature of the biofilm matrix. nih.govors.org
Several methods are employed to determine these values. The most common is the microtiter plate assay, often using a device known as the Calgary Biofilm Device (now marketed as the MBEC Assay® Kit). nih.govinnovotech.ca In this system, biofilms are grown on pegs of a lid which can then be transferred to plates containing various concentrations of the antimicrobial agent. innovotech.ca After incubation, the viability of the remaining biofilm is assessed, often using techniques like crystal violet staining to quantify biofilm mass or metabolic assays to determine cell viability. ijcmas.commdpi.com
Key Parameters in Biofilm Susceptibility Testing
| Parameter | Abbreviation | Definition | Primary Application |
|---|---|---|---|
| Minimum Biofilm Inhibitory Concentration | MBIC | Lowest concentration of an antimicrobial agent to prevent the initial formation of a biofilm. creative-biolabs.com | Assessing prevention of biofilm colonization. |
| Minimum Biofilm Eradication Concentration | MBEC | Lowest concentration of an antimicrobial agent to eradicate a pre-formed, mature biofilm. frontiersin.org | Assessing treatment of established biofilm infections. |
Research on the Anticancer Potency and Mechanisms of this compound
Antimicrobial peptides are increasingly recognized for their potential as anticancer agents, owing to their ability to selectively target and disrupt cancer cells. researchgate.net Research into the Brevinin family, including analogs of this compound, has revealed significant cytotoxic activity against a variety of human cancers.
Studies on Brevinin-1 analogs demonstrate a pattern of potent, dose-dependent cytotoxicity against cancer cells while showing considerably less activity against non-malignant cells. mdpi.comnih.gov For example, the analog Brevinin-1RL1 was shown to effectively inhibit the growth of multiple human cancer cell lines, including colon cancer (HCT116, SW480), breast cancer (MDA-MB-231), lung cancer (A549), liver cancer (SMMC-7721), and melanoma (B16-F10). mdpi.com The half-maximal inhibitory concentration (IC50) values for these cancer lines were generally in the range of 5 to 10 μM. mdpi.com In contrast, its toxicity toward noncancerous cell lines was approximately three times lower, indicating a preferential action against malignant cells. mdpi.com Similarly, Brevinin-2R exhibited selective cytotoxicity against a broad spectrum of cancer cells, including leukemia, lymphoma, colon carcinoma, fibrosarcoma, breast adenocarcinoma, and lung carcinoma. nih.govnih.gov Another peptide, Brevilaterin C, also showed strong inhibition against numerous cancer cell lines at low concentrations while being relatively safe for normal cells. nih.govresearchgate.net
Reported Cytotoxicity (IC50) of Brevinin-1RL1 Against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) | Reference |
|---|---|---|---|
| HCT116 | Colon Carcinoma | ~5-10 | mdpi.com |
| MDA-MB-231 | Breast Adenocarcinoma | ~5-10 | mdpi.com |
| SW480 | Colon Adenocarcinoma | ~5-10 | mdpi.com |
| A549 | Lung Carcinoma | ~5-10 | mdpi.com |
| SMMC-7721 | Hepatocellular Carcinoma | ~5-10 | mdpi.com |
| B16-F10 | Melanoma | ~5-10 | mdpi.com |
The anticancer activity of brevinins is executed through multiple mechanisms that lead to cancer cell death. Research on Brevinin-1RL1 indicates that it induces both apoptosis (programmed cell death) and necrosis (uncontrolled cell death). mdpi.comnih.gov The apoptotic process triggered by Brevinin-1RL1 is dependent on caspases, which are key enzymes in the apoptotic signaling cascade. mdpi.comnih.gov It appears to involve both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. researchgate.net In contrast, studies on Brevinin-2R suggest it can induce a caspase-independent form of cell death. nih.govnih.gov This alternative pathway involves the permeabilization of lysosomes and subsequent activation of a lysosomal-mitochondrial death cascade, characterized by a decrease in mitochondrial membrane potential and a drop in cellular ATP levels. nih.govnih.gov
A defining feature of many anticancer peptides, including brevinins, is their ability to preferentially interact with the membranes of cancer cells over those of healthy cells. dovepress.commdpi.com This selectivity is largely attributed to differences in cell surface properties. Cancer cell membranes typically have a higher net negative charge than normal cell membranes due to an increased concentration of anionic molecules like phosphatidylserine (B164497) and O-glycosylated mucins. dovepress.com The cationic (positively charged) and amphipathic (having both hydrophobic and hydrophilic regions) nature of brevinin peptides facilitates a strong electrostatic attraction to these negatively charged cancer cell surfaces. mdpi.com Imaging studies using fluorescently labeled Brevinin-1RL1 have visually confirmed that the peptide preferentially accumulates on the surface of tumor cells. mdpi.com This initial binding is the critical first step that leads to membrane disruption or internalization, ultimately triggering the cell death pathways. dovepress.comnih.gov
Mechanisms of Cancer Cell Growth Inhibition (e.g., Apoptosis, Necrosis Induction)
Research on the Immunomodulatory and Anti-inflammatory Properties of this compound
Beyond their direct antimicrobial and anticancer effects, many amphibian-derived peptides possess significant immunomodulatory and anti-inflammatory capabilities. frontiersin.org They can influence the host's immune response, which is a critical factor in resolving infections and can also play a role in the tumor microenvironment.
Cytokines are signaling proteins that are crucial for regulating inflammatory and immune responses. mdpi.commdpi.com Certain brevinin peptides have been shown to modulate the production and release of key cytokines. For instance, research on the analog Brevinin-1GHd demonstrated potent anti-inflammatory activity. frontiersin.org In experiments using macrophages stimulated with lipopolysaccharide (LPS), a potent inflammatory trigger, Brevinin-1GHd significantly suppressed the release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). frontiersin.org TNF-α and Interferon-gamma (IFN-γ) are critical cytokines in the Th1-type immune response, which is important for controlling intracellular pathogens and can also be involved in anti-tumor immunity. mdpi.com The ability of some brevinins to suppress the overproduction of these cytokines suggests they could be valuable in conditions characterized by excessive inflammation. nih.govfrontiersin.org The interplay between pro-inflammatory cytokines like TNF-α, IFN-γ, and various interleukins (such as IL-1, IL-6) and anti-inflammatory cytokines is a delicate balance that determines the outcome of an immune response. nih.govfrontiersin.orgdovepress.com The capacity of brevinin peptides to influence this balance underscores their potential as immunomodulatory agents.
Interaction with Toll-like Receptors (e.g., TLR-2 Pathway)
Toll-like receptors (TLRs) are a class of proteins that play a pivotal role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). frontiersin.org TLR activation initiates signaling cascades that lead to the production of inflammatory cytokines and the mounting of an immune response. frontiersin.orgmdpi.com For instance, TLR2 can form heterodimers with TLR1 or TLR6 to recognize various microbial components like bacterial lipoproteins, leading to an inflammatory response through the MyD88-dependent pathway. frontiersin.orguniprot.org This pathway activates transcription factors such as NF-κB, resulting in cytokine secretion. mdpi.comuniprot.org
While direct binding of this compound to TLR2 has not been extensively detailed, the anti-inflammatory mechanism of Brevinin-1 peptides is closely linked to the modulation of TLR-mediated signaling pathways. Research on Brevinin-1 analogs, such as Brevinin-1GHd, demonstrates that their anti-inflammatory effects are achieved by suppressing the release of inflammatory mediators through the inactivation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. nih.govfrontiersin.orgresearchgate.net The MAPK pathway is a crucial downstream component of signaling for multiple TLRs, including TLR2 and TLR4. uniprot.org The primary mechanism identified for this effect is the peptide's ability to neutralize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent ligand for TLR4. nih.govfrontiersin.org By binding to and neutralizing LPS, Brevinin-1 peptides prevent the activation of TLR4 and the subsequent inflammatory cascade. nih.govmdpi.com
Lipopolysaccharide (LPS) Neutralization and Anti-inflammatory Effects in vitro and in non-human in vivo models
A significant area of research for the Brevinin-1 family is its ability to neutralize Lipopolysaccharide (LPS) and exert potent anti-inflammatory effects. frontiersin.org LPS triggers a strong immune response that can lead to sepsis and chronic inflammation. Peptides that can neutralize LPS are therefore of great therapeutic interest. nih.govnih.gov
In vitro studies have shown that Brevinin-1 analogs can directly bind to LPS. nih.govnih.gov For example, Brevinin-1GHd was found to bind to LPS with a dissociation constant (Kd) of 6.49 ± 5.40 mM. nih.govfrontiersin.orgresearchgate.net This binding action effectively neutralizes the endotoxin, preventing it from activating inflammatory pathways in cells. In studies using LPS-stimulated murine macrophage cell lines (RAW 264.7), Brevinin-1 analogs significantly inhibited the production and release of key pro-inflammatory mediators in a concentration-dependent manner. nih.govmdpi.com Treatment with Brevinin-1BW (4 µg/mL) on LPS-treated RAW264.7 cells led to a substantial decrease in the release of inflammatory cytokines. mdpi.com Similarly, Brevinin-1GHd (at a non-toxic concentration of 4 μM) markedly suppressed the release of Nitric Oxide (NO), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). nih.govfrontiersin.org
| Inflammatory Mediator | Cell Line | Brevinin-1 Analog | Concentration | % Reduction | Source |
| TNF-α | RAW 264.7 | Brevinin-1BW | 4 µg/mL | 87.31% | mdpi.com |
| IL-1β | RAW 264.7 | Brevinin-1BW | 4 µg/mL | 91.46% | mdpi.com |
| IL-6 | RAW 264.7 | Brevinin-1BW | 4 µg/mL | 77.82% | mdpi.com |
| Nitric Oxide (NO) | RAW 264.7 | Brevinin-1GHd | 4 µM | ~87.31% | nih.gov, frontiersin.org |
| TNF-α | RAW 264.7 | Brevinin-1GHd | 4 µM | ~44.09% | nih.gov, frontiersin.org |
| IL-6 | RAW 264.7 | Brevinin-1GHd | 4 µM | ~72.10% | nih.gov, frontiersin.org |
| IL-1β | RAW 264.7 | Brevinin-1GHd | 4 µM | ~67.20% | nih.gov, frontiersin.org |
The anti-inflammatory activity of these peptides has also been confirmed in non-human in vivo models. In a widely used model for acute inflammation, the carrageenan-induced paw edema test in mice, Brevinin-1GHd demonstrated a significant inhibitory effect on the development of swelling. nih.govfrontiersin.orgresearchgate.net This model involves two phases of inflammation, the second of which is mediated by prostaglandins, products of the cyclooxygenase pathway. semanticscholar.org The ability of Brevinin-1GHd to reduce this edema highlights its potential as an anti-inflammatory agent in a living organism. nih.govfrontiersin.org
Exploration of Other Investigational Biological Activities of this compound
Research into Insulin-Releasing Capabilities
Beyond immunomodulation, research has uncovered the potential for Brevinin-family peptides to influence metabolic processes, specifically insulin (B600854) secretion. mdpi.com Amphibian skin secretions have been identified as a rich source of novel insulinotropic (insulin-releasing) peptides. mdpi.comnih.gov
A study investigating the skin secretions of the frog Rana palustris identified multiple fractions that stimulated insulin release from glucose-responsive BRIN-BD11 clonal pancreatic β-cells. nih.gov One of the peptides responsible for this activity was found to have a 48% homology with Brevinin-1. Subsequent testing confirmed that Brevinin-1 itself stimulated insulin release from these cells in a concentration-dependent manner. nih.gov The mechanism of action is considered physiological, as the insulin-releasing effect was abolished when experiments were conducted in a calcium-free buffer, indicating a dependence on calcium influx, a key step in physiological insulin secretion. This line of research suggests that Brevinin-1 and its analogs could be investigated further for their potential role in glucose homeostasis and as lead compounds for developing new antidiabetic agents. mdpi.com
Studies on Potential Wound Healing Mechanisms (derived from frog skin secretions research)
The skin secretions of amphibians are recognized as a source of peptides that aid in defense against microorganisms and assist in wound repair. mdpi.comimrpress.com This has prompted research into the wound-healing potential of various amphibian-derived peptides. nih.govfrontiersin.org While specific studies on this compound for wound healing are limited, research on other members of the Brevinin family, such as Brevinin-2 (B1175259), provides insight into the potential mechanisms. nih.govfrontiersin.orgresearchgate.net
Peptides from the Brevinin-2 family, including Brevinin-2Ta and Brevinin-2PN, have been shown to promote wound healing. nih.govfrontiersin.org Brevinin-2Ta, isolated from the European frog Pelophylax kl. esculentus, effectively accelerated wound closure in infected wounds in rats. frontiersin.org Brevinin-2PN, from Pelophylax nigromaculatus, was found to promote the healing of scratches in a human skin fibroblast (HSF) cell model by inducing cell migration and regulating the expression of growth factors. frontiersin.org These amphibian-derived peptides are thought to accelerate wound healing by selectively promoting the proliferation and migration of essential skin cells like keratinocytes and fibroblasts, as well as by modulating the immune response within the wound environment. nih.govresearchgate.net Given the structural and functional similarities within the broader Brevinin family, these findings suggest a potential, yet-to-be-fully-explored, capacity for this compound in wound repair.
Methodological Approaches in Brevinin 1ed Research
Peptide Isolation and Purification Techniques for Brevinin-1Ed
The initial step in studying naturally occurring peptides like this compound involves their isolation and purification from their biological source.
Extraction from Amphibian Skin Secretions
Brevinin peptides are primarily found in the skin secretions of frogs, which serve as a rich source of various pharmacologically active peptides. scilit.commdpi.com The extraction process typically begins with the collection of these secretions from the dorsal skin surface of the amphibian, often induced by mild electrical stimulation. nih.gov This crude secretion is then processed to isolate the peptides. Techniques may involve soaking the frog skin in solutions like methanol (B129727) or ethanol, or using a separation buffer containing agents like trifluoroacetic acid to facilitate the extraction of peptides. e-fas.org The skin secretions of various Rana species are known to contain a diverse array of peptides, including brevinins. nih.gov
Chromatographic Methods (e.g., Reverse-Phase High-Performance Liquid Chromatography)
Following initial extraction, the complex mixture of peptides must be separated to isolate this compound. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for this purpose. nih.govtaylorfrancis.com This method separates molecules based on their hydrophobicity. springernature.com
The crude extract is loaded onto a semi-preparative RP-HPLC column, often a C18 or C5 column. nih.govresearchgate.net A gradient of an organic solvent, such as acetonitrile, in an aqueous solution containing an ion-pairing agent like trifluoroacetic acid (TFA), is used to elute the peptides. nih.govumich.edu Peptides are eluted in order of increasing hydrophobicity, allowing for the separation of individual peptides. springernature.com The absorbance of the eluate is monitored, typically at 220 nm, to detect the peptide-containing fractions. researchgate.net Fractions showing the desired biological activity or mass spectrometry profile corresponding to this compound are then collected for further purification, often using an analytical RP-HPLC column with a shallower gradient for higher resolution. nih.govresearchgate.net
Peptide Synthesis Strategies for this compound Analogs
To overcome the limitations of natural sourcing and to enable structure-activity relationship studies, chemical synthesis of this compound and its analogs is essential.
Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-Phase Peptide Synthesis (SPPS) is the most widely used method for creating peptides in a laboratory setting. bachem.comnih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. bachem.com The process simplifies purification as reagents and by-products can be easily washed away after each step. bachem.com
The most common strategy employed is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach. nih.gov In this method, the N-terminus of the growing peptide chain is protected by an Fmoc group, which is removed before the coupling of the next amino acid. bachem.com The side chains of the amino acids are protected by tBu-based groups, which are removed at the end of the synthesis. nih.gov The synthesis proceeds in cycles of deprotection, washing, coupling of the next protected amino acid, and further washing. bachem.com
Chemical Synthesis and Purification Protocols for Research-Grade Peptides
Once the peptide sequence is assembled on the resin, it is cleaved from the solid support and the side-chain protecting groups are removed, typically using a strong acid cocktail containing trifluoroacetic acid (TFA). bachem.comcsic.es The resulting crude peptide is then precipitated, washed, and lyophilized. nih.gov
Purification of the synthetic peptide is crucial to obtain a research-grade product. This is almost universally achieved using RP-HPLC, similar to the methods used for purifying the natural peptide. nih.govmdpi.com The crude synthetic peptide is dissolved and injected onto an RP-HPLC column, and the target peptide is separated from impurities such as deletion sequences, truncated peptides, and by-products from the cleavage process. The purity and identity of the final peptide are confirmed using analytical RP-HPLC and mass spectrometry. nih.govmdpi.com
Advanced In Vitro Research Assays for this compound
A variety of in vitro assays are employed to characterize the biological activities of this compound and its analogs. These assays are crucial for understanding its potential as a therapeutic agent.
Table 1: Common In Vitro Assays for this compound Research
| Assay Type | Purpose | Key Parameters Measured | References |
|---|---|---|---|
| Antimicrobial Susceptibility Assays | To determine the peptide's effectiveness against various microorganisms. | Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC) | nih.govfrontiersin.org |
| Hemolytic Assay | To assess the peptide's toxicity to red blood cells. | HC50 (concentration causing 50% hemolysis) | nih.gov |
| Cytotoxicity Assays | To evaluate the peptide's toxicity against mammalian cells, including cancer cell lines. | IC50 (concentration causing 50% inhibition of cell growth), cell viability | researchgate.netchelatec.com |
| Anti-biofilm Assays | To determine the peptide's ability to inhibit biofilm formation or eradicate mature biofilms. | Biofilm inhibition/eradication percentage | mdpi.com |
| Time-Kill Kinetic Assays | To study the rate at which the peptide kills bacteria. | Rate of bacterial killing over time | mdpi.commdpi.com |
| Circular Dichroism (CD) Spectroscopy | To determine the secondary structure of the peptide in different environments. | α-helical content, β-sheet content, random coil | scilit.comnih.gov |
| Membrane Permeability Assays | To investigate the peptide's mechanism of action by assessing its ability to disrupt cell membranes. | Influx of fluorescent dyes, release of cellular contents | mdpi.comnih.gov |
| Binding Assays | To measure the affinity of the peptide for its target, such as microbial or cancer cell membranes. | Dissociation constant (Kd), Inhibition constant (Ki) | chelatec.com |
Detailed research findings from these assays provide a comprehensive understanding of this compound's biological profile. For instance, antimicrobial susceptibility assays have shown that brevinin family peptides exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi. nih.govnih.gov However, some brevinins, like Brevinin-1E, have demonstrated significant hemolytic activity, which is a major hurdle for their therapeutic development. nih.gov Structure-activity relationship studies, made possible by the synthesis of analogs, have shown that modifications, such as deleting N-terminal amino acids or linearizing the peptide by removing the disulfide bridge, can dramatically reduce hemolytic activity while retaining antimicrobial potency. nih.gov
Cytotoxicity assays against various cancer cell lines have revealed the anti-proliferative potential of some brevinin peptides. researchgate.netresearchgate.net Furthermore, mechanistic studies using membrane permeability assays and circular dichroism have indicated that brevinins often exert their effects by adopting an α-helical structure that disrupts the integrity of microbial and cancer cell membranes. scilit.commdpi.comnih.gov
Quantitative Assays for Antimicrobial Efficacy (e.g., Minimum Inhibitory Concentration, Minimum Bactericidal Concentration, Time-Kill Kinetics)
The antimicrobial efficacy of brevinin peptides is extensively evaluated using a suite of quantitative assays. The Minimum Inhibitory Concentration (MIC) is a fundamental measure used to determine the lowest concentration of a peptide that inhibits the visible growth of a microorganism. mdpi.comnih.govmdpi.com This is often determined using broth microdilution methods in 96-well plates, where various concentrations of the peptide are incubated with a standardized bacterial suspension. mdpi.commdpi.com For instance, studies on brevinin-1 (B586460) peptides, such as Brevinin-1BW, have shown significant inhibitory activity primarily against Gram-positive bacteria. mdpi.com The MIC of Brevinin-1BW against Enterococcus faecalis was found to be 3.125 μg/mL, and 6.25 μg/mL against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). mdpi.com
Following the determination of MIC, the Minimum Bactericidal Concentration (MBC) is established. The MBC is defined as the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. bmglabtech.com This is typically assessed by sub-culturing the contents from the wells of the MIC assay that show no visible growth onto agar (B569324) plates. bmglabtech.com The absence of colony formation on the agar indicates bactericidal activity. bmglabtech.com
Time-kill kinetic assays provide dynamic information on the bactericidal rate of an antimicrobial peptide. nih.govnih.gov These studies involve incubating bacteria with the peptide at concentrations relative to its MIC (e.g., 1x, 2x, or 4x MIC) and measuring the number of viable bacteria at various time points. mdpi.comnih.gov For example, time-kill assays for Brevinin-1pl and its analogues demonstrated that they could completely inactivate S. aureus and MRSA within 180 minutes at their MIC. nih.gov Some derivatives showed even faster action, killing the bacteria almost immediately. nih.gov Similarly, derivatives of Brevinin-1OS were shown to cause the complete killing of MRSA within 30 to 60 minutes at 4x MIC. mdpi.com
| Peptide/Derivative | Organism | MIC (µM) | Source |
| Brevinin-1E | Staphylococcus aureus | 0.6 | nih.gov |
| Brevinin-1E | Escherichia coli | 1.8 | nih.gov |
| Brevinin-1Lb | Staphylococcus aureus | 8 | nih.gov |
| Brevinin-1Lb | Escherichia coli | 16 | nih.gov |
| Brevinin-1GHd | Staphylococcus aureus | 2 | nih.gov |
| Brevinin-1GHd | Escherichia coli | 8 | nih.gov |
| Brevinin-1GHd | Pseudomonas aeruginosa | 32 | nih.gov |
| Brevinin-1GHd | Candida albicans | 4 | nih.gov |
Cell-Based Assays for Anticancer and Immunomodulatory Effects (e.g., MTS, MTT, Cytokine Release Assays)
The anticancer potential of brevinin peptides is frequently assessed using cell-based viability and cytotoxicity assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS assays. researchgate.netfrontiersin.orguow.edu.au These colorimetric assays measure the metabolic activity of cells, which correlates with the number of viable cells. banglajol.inforesearchgate.net The reduction of the tetrazolium salt (MTT or MTS) by mitochondrial dehydrogenases in living cells produces a colored formazan (B1609692) product, the absorbance of which can be quantified. banglajol.info A decrease in color intensity indicates reduced cell viability and suggests cytotoxic or anti-proliferative effects of the tested compound. banglajol.info
For example, the MTT assay was used to evaluate the anti-proliferative potential of Brevinin-2R and its derivatives on human breast adenocarcinoma (MCF-7) and human lung carcinoma (A549) cell lines. researchgate.net The results indicated that these peptides have significant, concentration-dependent anticancer activities. researchgate.net Similarly, Brevinin-1pl and its analogues demonstrated significant inhibitory effects on the growth of H838 non-small cell lung cancer cells and MCF-7 breast cancer cells at a concentration of 10⁻⁴ M. frontiersin.org
The immunomodulatory effects of brevinins, particularly their influence on cytokine release, are also a key area of investigation. Cytokine release assays (CRAs) are used to measure the production of pro-inflammatory and anti-inflammatory cytokines by immune cells, such as peripheral blood mononuclear cells (PBMCs), in response to the peptide. nih.govonenucleus.com These assays can be performed using whole blood or isolated PBMCs. onenucleus.com For instance, studies on peptides from the brevinin family, like Brevinin-2GU, have shown they can significantly reduce the release of the pro-inflammatory cytokine TNF-α from stimulated PBMCs. nih.gov Conversely, other brevinins have been found to increase the secretion of anti-inflammatory cytokines such as IL-4 and IL-10. nih.gov
| Peptide/Derivative | Cell Line | Activity | Concentration | Source |
| Brevinin-2R | MCF-7 (Breast) | Significant Inhibition | Concentration-dependent | researchgate.net |
| Brevinin-2R | A549 (Lung) | Significant Inhibition | Concentration-dependent | researchgate.net |
| Brevinin-1pl Analogue | H838 (Lung) | Significant Inhibition | 10⁻⁴ M | frontiersin.org |
| Brevinin-1pl Analogue | MCF-7 (Breast) | Significant Inhibition | 10⁻⁴ M | frontiersin.org |
Techniques for Membrane Integrity and Cellular Morphology Analysis (e.g., SYTOX Green, Flow Cytometry, Scanning Electron Microscopy)
To elucidate the mechanism of action of brevinin peptides, researchers employ techniques that assess bacterial membrane integrity and visualize changes in cellular morphology. SYTOX Green is a fluorescent nucleic acid stain that is a key tool in this analysis. researchgate.netthermofisher.com This high-affinity dye cannot penetrate the intact membranes of living cells. thermofisher.comnih.gov However, when a cell's membrane is compromised, SYTOX Green enters, binds to nucleic acids, and exhibits a significant enhancement in fluorescence, making it a reliable indicator of membrane damage and cell death. researchgate.netnih.gov The fluorescence can be quantified using flow cytometry or fluorescence microscopy. researchgate.netresearchgate.net
Flow cytometry is a powerful technique used in conjunction with fluorescent probes like SYTOX Green to analyze large populations of cells. fishersci.nlresearchgate.net It allows for the rapid, quantitative measurement of individual cells as they pass through a laser beam, enabling researchers to differentiate between live cells (intact membranes) and dead or membrane-compromised cells (permeable to SYTOX Green). researchgate.netfishersci.nl This method has been used to confirm that brevinin peptides exert their antibacterial activity by disrupting bacterial membranes. mdpi.com
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of cells. pitt.eduresearchgate.net In brevinin research, SEM is used to directly visualize the morphological changes induced by the peptide on bacterial cells. mdpi.comnih.gov Studies using SEM have shown that bacteria treated with brevinin peptides, such as Brevinin-1BW, exhibit significant damage to their cell membranes, appearing wrinkled, with evidence of aggregation and reduced integrity compared to the smooth, intact surfaces of untreated control bacteria. mdpi.com
Molecular Interaction Studies (e.g., Surface Plasmon Resonance Imaging for LPS binding)
Understanding the molecular interactions of this compound, particularly its binding to bacterial components, is crucial for elucidating its mechanism of action. One key target for many antimicrobial peptides that act on Gram-negative bacteria is lipopolysaccharide (LPS), a major component of their outer membrane. nih.gov
Studies on related brevinin peptides, such as Brevinin-1BW, have demonstrated significant LPS-binding activity. mdpi.comresearchgate.net This interaction is believed to be a critical first step in the peptide's ability to disrupt the bacterial membrane. The binding is often driven by electrostatic interactions between the cationic (positively charged) amino acid residues in the peptide and the anionic (negatively charged) regions of the LPS molecule. mdpi.com Following this initial binding, hydrophobic interactions may further facilitate the peptide's insertion into and disruption of the membrane. mdpi.com While specific data for this compound using techniques like Surface Plasmon Resonance (SPR) for LPS binding are not detailed in the provided context, the established LPS-binding capability of other brevinins suggests this is a highly relevant area of investigation for understanding its function against Gram-negative pathogens. mdpi.comresearchgate.net
In Vivo Research Models for this compound (Non-Human Studies)
Efficacy Studies in Animal Models of Infection (e.g., Pig Skin Biofilm Models)
Due to the anatomical and physiological similarities between porcine (pig) and human skin, pig skin models are considered highly valuable for preclinical studies of skin infections. nih.gov These models are particularly relevant for evaluating the efficacy of antimicrobial agents against bacterial biofilms, which are structured communities of bacteria that are notoriously difficult to treat.
While specific in vivo studies on this compound are not available in the provided search results, research on related brevinin peptides has utilized ex vivo pig skin models to assess their anti-biofilm capabilities. nih.gov In these experiments, a piece of porcine skin is infected with biofilm-forming bacteria, such as methicillin-resistant S. aureus (MRSA), to mimic a wound infection. The infected skin is then treated with the peptide to evaluate its ability to eradicate the established biofilm. For example, derivatives of Brevinin-1OS have been tested in this manner, demonstrating their potential to clear biofilm infections from a skin surface. nih.gov These models provide a more realistic testing environment than simple agar plates and are a crucial step in assessing the translational potential of a peptide for topical applications. nih.gov
Studies on Inflammatory Responses in Animal Models (e.g., Carrageenan-induced Edema in Mice)
The carrageenan-induced paw edema model in mice is a widely used and standard preclinical assay to evaluate the acute anti-inflammatory activity of new therapeutic compounds. nih.govexplorationpub.comscience-line.com Carrageenan, when injected into the paw of a mouse, triggers a localized inflammatory response characterized by edema (swelling), which can be quantified over time. nih.govscience-line.com
This model has been employed to investigate the anti-inflammatory properties of brevinin peptides. For instance, the peptide Brevinin-1FL was shown to significantly alleviate paw swelling induced by carrageenan in mice. nih.govnih.gov In these studies, the peptide was administered to the mice before the carrageenan injection. The subsequent reduction in paw volume, when compared to control groups, indicates the peptide's ability to suppress the acute inflammatory cascade. nih.gov Furthermore, analysis of the paw tissue in these models often includes measuring the levels of pro-inflammatory cytokines (like TNF-α and IL-6) and enzymes (like myeloperoxidase), which typically decrease after treatment with an effective anti-inflammatory agent like a brevinin peptide. nih.gov
Stability and Biocompatibility Studies of this compound (Research-Oriented)
The stability of antimicrobial peptides is a critical factor for their potential therapeutic application. Environmental factors and biological fluids can significantly impact their structure and function. Research on various Brevinin-1 peptides has focused on assessing their robustness under conditions that mimic physiological and storage environments.
The antimicrobial efficacy of peptides can be influenced by the pH, temperature, and salt concentration of their environment. Studies on Brevinin-1 analogs demonstrate a general resilience to a range of these conditions, although some variations in activity are observed.
Research on Brevinin-1BW , a novel antimicrobial peptide, investigated its stability against Staphylococcus aureus across a wide temperature spectrum, from -20°C to 100°C. The results indicated that the Minimum Inhibitory Concentration (MIC) of Brevinin-1BW did not show significant changes, highlighting its considerable thermal stability. mdpi.com Similarly, its antibacterial activity remained stable after incubation at various pH levels. mdpi.com
Another study on Brevinin-1OS and its analogs also reported tolerance to high temperatures. mdpi.com However, the presence of salts, such as sodium chloride (NaCl) and magnesium chloride (MgCl2), led to at least a two-fold increase in the MIC values, suggesting that high salinity can diminish its antimicrobial potency. mdpi.com The effect of pH was noted to be even more significant on the MIC values of these peptides. mdpi.com
Investigations into Brevinin-GR23 revealed remarkable stability. Its antibacterial activity against S. aureus was retained even after being heated to 100°C. Furthermore, its efficacy was not significantly impacted by varying NaCl concentrations or a broad pH range from 2 to 9.
A study on Brevinin-1GHd also confirmed high thermal stability, with its secondary structure remaining largely unchanged even when the temperature was increased to 90°C. nih.govfrontiersin.org
The following table summarizes the stability of various Brevinin-1 analogs under different environmental conditions, as determined by changes in their Minimum Inhibitory Concentration (MIC).
| Peptide | Condition | Concentration/Value | Effect on Antimicrobial Activity (MIC) | Reference |
| Brevinin-1BW | Temperature | -20°C to 100°C | No significant change | mdpi.com |
| pH | Varied | Stable | mdpi.com | |
| Brevinin-1OS & Analogs | Temperature | High | Tolerant | mdpi.com |
| Salinity (NaCl) | 50, 100, 150 mM | At least two-fold increase in MIC | mdpi.com | |
| Salinity (MgCl2) | 0.5, 1, 2 mM | At least two-fold increase in MIC | mdpi.com | |
| pH | 6, 7, 8 | Greater effect on MIC than salts | mdpi.com | |
| Brevinin-GR23 | Temperature | Up to 100°C | No significant difference | |
| Salinity (NaCl) | 0.15–0.4 M | No significant difference | ||
| pH | 2–9 | No significant difference | ||
| Brevinin-1GHd | Temperature | Up to 90°C | High stability, slight decrease in spectral peak | nih.govfrontiersin.org |
The stability of peptides in biological fluids like serum is a crucial parameter for their systemic applications, as these fluids contain proteases that can degrade peptides.
In a study on Brevinin-1BW , incubation with 10% fetal bovine serum resulted in a two-fold increase in its MIC, indicating a reduction in its antibacterial activity in the presence of serum components. mdpi.com
Conversely, Brevinin-1OS and three of its designed analogs retained significant antimicrobial activity when tested in a solution containing 10% fetal bovine serum (FBS). mdpi.com This suggests that while some Brevinin-1 family members may be susceptible to serum components, others possess a degree of stability.
The data from these studies on Brevinin-1 analogs are summarized in the table below.
| Peptide | Biological Fluid | Concentration | Effect on Antimicrobial Activity (MIC) | Reference |
| Brevinin-1BW | Fetal Bovine Serum | 10% | Two-fold increase in MIC | mdpi.com |
| Brevinin-1OS & Analogs | Fetal Bovine Serum | 10% | Retained significant activity | mdpi.com |
Future Directions and Research Perspectives for Brevinin 1ed
Advanced Peptide Engineering and Design for Brevinin-1Ed Analogs
The development of novel this compound analogs through advanced peptide engineering holds significant promise for improving its therapeutic index. By systematically modifying its amino acid sequence, researchers aim to create derivatives with enhanced target specificity and reduced off-target effects.
Rational Design of Novel Analogs with Enhanced Specificity and Reduced Broad Toxicity (non-human studies)
A primary challenge in the development of many antimicrobial peptides, including those in the brevinin family, is their potential for broad toxicity, particularly hemolytic activity. mdpi.comnih.gov Rational design strategies are being employed to address this limitation. These strategies often involve modifying the peptide's physicochemical properties, such as hydrophobicity, helicity, and net charge, to achieve a better balance between antimicrobial potency and host cell compatibility. mdpi.comnih.gov
For instance, research on other brevinin peptides has shown that substitutions of specific amino acids can lead to analogs with a higher therapeutic index. nih.govnih.gov The introduction of D-amino acids has been explored to enhance proteolytic resistance and modulate hemolytic activity. nih.gov Similarly, altering the N-terminal region of brevinin peptides has been shown to impact their antimicrobial spectrum and cytotoxicity. mdpi.com
Future research on this compound will likely involve creating a series of analogs with targeted amino acid substitutions. These non-human studies will focus on assessing the impact of these changes on the peptide's ability to selectively target microbial membranes while minimizing damage to host cells. The goal is to identify lead compounds with superior performance for further investigation.
Table 1: Strategies for Rational Design of Brevinin Analogs
| Design Strategy | Objective | Example from Brevinin Family Research |
| Amino Acid Substitution | Enhance specificity, reduce toxicity | D-Arg substitutions; Replacement of Ala with Leu nih.gov |
| Modification of N-Terminus | Alter antimicrobial spectrum and toxicity | Truncation and addition of cationic amino acids mdpi.commdpi.com |
| Modulation of Physicochemical Properties | Improve therapeutic index | Adjusting hydrophobicity and net charge mdpi.comnih.gov |
Exploration of Hybrid Peptides and Peptide Conjugates for Targeted Delivery in Research Models
To further enhance the targeting capabilities of this compound, researchers are exploring the creation of hybrid peptides and peptide-drug conjugates (PDCs). nih.govbeilstein-journals.orgmdpi.com This approach involves linking the peptide to other molecules that can direct it to specific sites of infection or disease.
Hybrid peptides can be designed by fusing this compound with other peptides that have specific cell-targeting properties. This can concentrate the antimicrobial effect at the desired location, potentially lowering the required effective dose and reducing systemic exposure.
Peptide-drug conjugates represent another promising avenue. In this strategy, this compound would act as a homing peptide, delivering a payload (such as a conventional antibiotic or an anticancer agent) to a specific target. nih.govnih.gov The linker connecting the peptide and the drug is a critical component, designed to be stable in circulation but cleavable at the target site to release the active drug. mdpi.com This technology has shown success in other areas, with FDA-approved PDCs already in clinical use for cancer therapy. patsnap.com Research in this area for this compound would initially involve in vitro and in vivo models to assess the efficacy and targeting ability of these novel conjugates.
Investigation of Novel Molecular Targets of this compound
While the primary mechanism of action for many antimicrobial peptides is membrane disruption, there is growing evidence that they can also interact with intracellular targets. imrpress.com Identifying these alternative molecular targets for this compound is a critical area for future research.
Identification of Undiscovered Intracellular Pathways Modulated by this compound Activity
Future studies will aim to uncover the intracellular pathways that are affected by this compound. This could involve investigating its impact on key cellular processes such as DNA replication, protein synthesis, and enzymatic activity within the pathogen. Techniques like affinity chromatography with labeled this compound could be used to pull down interacting proteins from pathogen lysates, which can then be identified using mass spectrometry.
Furthermore, exploring whether this compound can modulate host cell signaling pathways is of interest. For example, some antimicrobial peptides have been shown to influence inflammatory responses by interacting with host cell receptors and signaling molecules. frontiersin.org Investigating if this compound has similar immunomodulatory properties could open up new therapeutic possibilities. Understanding these interactions is crucial for a comprehensive view of the peptide's biological activity. nih.govrexresearch1.com
Systems Biology Approaches to Map this compound Peptide-Host/Pathogen Interactions
Systems biology offers a powerful framework for understanding the complex interplay between this compound, the host, and the pathogen. github.iocssb-hamburg.de This approach integrates multiple data types, including genomics, proteomics, and metabolomics, to create comprehensive models of the infection process. proteomexchange.org
By applying systems biology, researchers can map the global changes that occur in both the host and the pathogen upon exposure to this compound. This could reveal novel virulence factors in pathogens that are targeted by the peptide and identify host defense mechanisms that are modulated by its presence. Such a holistic view can help in identifying synergistic drug combinations and in designing more effective therapeutic strategies.
Evolutionary Biology and Diversification Studies of this compound
Understanding the evolutionary history of this compound can provide valuable insights into its structure-function relationships and its diversification. The brevinin family of peptides is known for its significant sequence diversity, which has arisen through evolutionary pressures. frontiersin.orgbayanbox.ir
Future research will likely involve phylogenetic analyses of this compound and its homologs from various amphibian species. researchgate.net This can help to trace the evolutionary trajectory of the peptide and identify key residues that have been conserved or have undergone positive selection. Such studies can inform the rational design of novel analogs by highlighting regions of the peptide that are critical for its activity. edwardslab.orgnih.gov Investigating the genetic mechanisms that drive the diversification of the brevinin family, such as gene duplication and neofunctionalization, will also be a key area of focus. oxfordbibliographies.comnih.gov This evolutionary perspective is essential for a deeper understanding of the natural diversity of antimicrobial peptides and for harnessing this diversity for therapeutic purposes.
Comprehensive Phylogenetic Analysis of Brevinin-1 (B586460) Genes across Amphibian Species
A thorough understanding of the evolutionary history of Brevinin-1 genes is fundamental to contextualizing the specific function and potential of this compound. Phylogenetic analysis, which reconstructs the evolutionary relationships between genes and species, has been a valuable tool in the study of antimicrobial peptides (AMPs) like brevinins.
Researchers utilize gene and amino acid sequences to construct phylogenetic trees. These branching diagrams illustrate how different Brevinin-1 variants are related to one another and to orthologs in other amphibian species. core.ac.ukresearchgate.net For instance, the amino acid sequences of Brevinin-1 peptides have been used to clarify the phylogenetic and evolutionary connections between different frog species, even supporting the classification of species into different genera. core.ac.uk
The process often involves aligning the amino acid or nucleotide sequences of various Brevinin-1 peptides and then using computational methods, such as the neighbor-joining method, to generate a tree. core.ac.ukresearchgate.net The reliability of these trees is often tested using bootstrap analysis. core.ac.ukresearchgate.net Such analyses have revealed that the Brevinin-1 gene family has undergone frequent gene duplication and diversification. nih.gov This results in a wide array of peptides, where even closely related species may have Brevinin-1 sequences with significant differences. nih.gov However, instances where identical Brevinin-1 peptides are found in different species can suggest a common evolutionary origin. nih.gov
Future research should aim to expand the number and diversity of amphibian species included in these analyses. This will provide a more complete picture of the Brevinin-1 gene family's evolution and help pinpoint the evolutionary origins of specific peptides like this compound.
Understanding Evolutionary Pressures Shaping this compound Sequence and Function
The evolution of antimicrobial peptides is largely driven by the constant selective pressures exerted by pathogens. nih.govoregonstate.edu This evolutionary arms race favors the emergence of novel AMP variants that can effectively combat new or resistant microbes. oregonstate.edu Evidence for this comes from the observation of positive selection in the regions of AMP genes that code for the mature peptide. oregonstate.edudiva-portal.org Positive selection is a process where new, advantageous genetic variants sweep through a population.
Studies have shown an excess of nonsynonymous nucleotide substitutions in the mature peptide region of Brevinin-1 genes. oregonstate.edu Nonsynonymous substitutions are changes in the DNA sequence that result in an amino acid change, and an excess of these suggests that natural selection is favoring changes at the protein level. This is a hallmark of adaptive molecular evolution. oregonstate.edu
The functional consequences of these evolutionary changes are significant. For example, even single amino acid substitutions can alter the antimicrobial activity and selectivity of a peptide. frontiersin.org The structural and functional diversity of the Brevinin-1 family is a direct result of these evolutionary pressures. nih.gov Understanding the specific selective forces that have shaped the sequence of this compound can provide insights into its specific antimicrobial properties and potential applications.
Future research in this area could involve correlating the genetic diversity of Brevinin-1 genes with the pathogen landscape of different amphibian populations. This could help to identify the specific pathogens that have driven the evolution of this compound. Additionally, laboratory evolution experiments could be used to simulate the evolutionary process and observe how this compound adapts to different microbial challenges.
Integration with Nanotechnology for this compound Research Applications
The integration of nanotechnology offers promising avenues for advancing the research and potential application of this compound.
Development of Peptide-Functionalized Nanocarriers for Enhanced Research Delivery
One of the significant challenges in utilizing peptides like this compound is their potential for degradation and toxicity at high concentrations. findaphd.comnih.gov Nanocarriers, such as nanoparticles and liposomes, can be used to encapsulate and protect these peptides, improving their stability and enabling controlled release. findaphd.comnih.govfrontiersin.org
The functionalization of these nanocarriers with peptides can enhance their delivery to specific targets. nanbiosis.esmdpi.com For research purposes, this means that this compound can be delivered more efficiently to microbial cells or specific cellular locations for mechanistic studies. This targeted delivery can reduce the amount of peptide needed, minimizing potential off-target effects in experimental systems. nih.gov
Various types of nanocarriers are being explored for peptide delivery, including:
Lipid-based nanoparticles: These can encapsulate peptides and are often used to improve the delivery of therapeutic molecules. nanbiosis.es
Polymeric nanoparticles: These are valued for their stability and tunable release properties. mdpi.com
Inorganic nanoparticles: Materials like gold nanoparticles can also be functionalized with peptides for targeted delivery and diagnostic applications. nih.govmdpi.com
The development of this compound-functionalized nanocarriers could facilitate a more precise investigation of its mode of action and its interactions with microbial membranes.
Investigating Novel Biomedical Material Applications (e.g., coatings for research devices)
Biofilm formation on medical and research devices is a significant problem. researchgate.net Antimicrobial peptides like this compound offer a potential solution through the development of antimicrobial coatings. researchgate.netmdpi.com By immobilizing this compound onto the surface of materials, it is possible to create surfaces that resist bacterial colonization. frontiersin.orggoogle.com
This approach has several advantages. Immobilizing the peptide can reduce concerns about toxicity and the development of resistance. google.com The antimicrobial activity is localized to the surface of the device, where it is most needed. google.com
Research in this area is focused on developing various coating strategies to effectively attach AMPs to different materials. researchgate.net These strategies aim to ensure that the immobilized peptides retain their antimicrobial activity. The application of such coatings to research devices, such as cell culture plates or microfluidic chips, could help to prevent contamination and improve the reliability of experimental results.
Future research should focus on optimizing the methods for attaching this compound to various surfaces and testing the long-term stability and efficacy of these coatings against a broad range of microorganisms.
Interactive Data Table: Brevinin-1 Family Peptides
| Peptide Name | Source Organism | Key Characteristics | Reference |
| Brevinin-1E | Rana esculenta | One of the first discovered brevinins. | oup.com |
| Brevinin-1SY | Rana sylvatica | Predicted to be an amphipathic, hydrophobic, alpha-helical peptide. | biologists.com |
| Brevinin-2R | Rana species | Shows potential as an anticancer molecule. | diva-portal.org |
| Brevinin-1GHd | Hoplobatrachus rugulosus | Possesses LPS neutralizing and anti-inflammatory activity. | researchgate.netnih.gov |
Q & A
Q. How to ensure reproducibility in this compound studies when journals limit supplementary materials?
- Methodological Answer : Deposit raw data (e.g., MIC values, spectra) in public repositories (Zenodo, Figshare). For methods, follow the STAR Protocols format. Cross-reference datasets using DOIs in the main text. For peer review, provide anonymized access links to full protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
